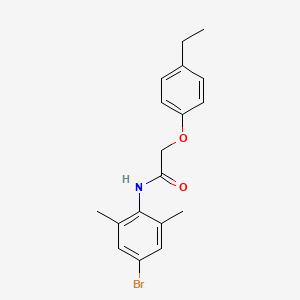![molecular formula C14H23N3O2 B6004551 2-{2-[4-(3-pyridinylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B6004551.png)
2-{2-[4-(3-pyridinylmethyl)-1-piperazinyl]ethoxy}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[4-(3-pyridinylmethyl)-1-piperazinyl]ethoxy}ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the medical field. This compound is also known as PEPA and is a structural analog of the neurotransmitter dopamine.
Applications De Recherche Scientifique
2-{2-[4-(3-pyridinylmethyl)-1-piperazinyl]ethoxy}ethanol has been extensively studied for its potential applications in the medical field. One of the major areas of research is its use as a dopamine receptor agonist. This compound has been shown to selectively activate dopamine D1 receptors and has the potential to be used in the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.
Mécanisme D'action
The mechanism of action of 2-{2-[4-(3-pyridinylmethyl)-1-piperazinyl]ethoxy}ethanol involves its binding to dopamine D1 receptors. This binding results in the activation of the receptor, which leads to an increase in intracellular cAMP levels. The increase in cAMP levels then triggers a cascade of downstream signaling events, ultimately leading to the physiological effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{2-[4-(3-pyridinylmethyl)-1-piperazinyl]ethoxy}ethanol are mainly mediated through its action on dopamine D1 receptors. This compound has been shown to increase cAMP levels, which can lead to various effects such as increased neuronal excitability, enhanced memory formation, and improved cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-{2-[4-(3-pyridinylmethyl)-1-piperazinyl]ethoxy}ethanol in lab experiments is its selectivity towards dopamine D1 receptors. This selectivity allows for more specific and targeted experiments, which can yield more accurate results. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on 2-{2-[4-(3-pyridinylmethyl)-1-piperazinyl]ethoxy}ethanol. One potential direction is the development of more potent and selective dopamine D1 receptor agonists. Another potential direction is the investigation of the compound's effects on other neurotransmitter systems and its potential applications in the treatment of other neurological disorders. Additionally, the development of new techniques for the delivery and administration of the compound could also be an area of future research.
Conclusion:
In conclusion, 2-{2-[4-(3-pyridinylmethyl)-1-piperazinyl]ethoxy}ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in the medical field. The compound's selectivity towards dopamine D1 receptors and its ability to increase cAMP levels have made it a promising candidate for the treatment of various neurological disorders. Further research is needed to fully understand the compound's mechanism of action and its potential applications in the medical field.
Méthodes De Synthèse
The synthesis of 2-{2-[4-(3-pyridinylmethyl)-1-piperazinyl]ethoxy}ethanol involves the reaction of 3-(4-(2-hydroxyethoxy)phenyl)propionic acid with piperazine and pyridine in the presence of a catalyst. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography.
Propriétés
IUPAC Name |
2-[2-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c18-9-11-19-10-8-16-4-6-17(7-5-16)13-14-2-1-3-15-12-14/h1-3,12,18H,4-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZGITYTPJRTSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]ethoxy]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[2-(6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]propanamide](/img/structure/B6004470.png)
![4-(2,3-dichlorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6004478.png)
![3-(2-oxo-2-{4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}ethyl)-4-(2-phenylethyl)-2-piperazinone](/img/structure/B6004482.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(3-thienyl)acetamide](/img/structure/B6004495.png)
![1-(1-azocanyl)-3-(2-methoxy-4-{[4-(methoxymethyl)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B6004500.png)
![2-[(benzylthio)acetyl]-N-cyclopentylhydrazinecarbothioamide](/img/structure/B6004509.png)
![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6004510.png)

![N-[(1-{[(3-chloro-4-methoxyphenyl)amino]carbonyl}-3-piperidinyl)methyl]nicotinamide](/img/structure/B6004544.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide](/img/structure/B6004559.png)

![3-methyl-N-(4-methylbenzyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6004568.png)

![5-methoxy-3-methyl-2-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B6004581.png)